
2-Bromo-4-(trifluoromethyl)phenylacetic acid
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Overview
Description
2-Bromo-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that similar compounds can undergo reactions such as diolefination . This involves the addition of two olefin (alkene) groups to a molecule, which can significantly alter its chemical behavior and interactions with biological targets.
Biochemical Pathways
Related compounds have been used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. This suggests that 2-Bromo-4-(trifluoromethyl)phenylacetic acid might be involved in similar biochemical transformations.
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of carbon-carbon bonds, which are fundamental to many biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid typically involves the bromination of 4-(trifluoromethyl)phenylacetic acid. One common method includes the following steps:
Starting Material: 4-(trifluoromethyl)phenylacetic acid.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation: The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of substituted phenylacetic acids.
Coupling: Formation of biaryl compounds.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)phenylacetic acid is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in coupling reactions.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the development of drugs and therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
2-Bromo-4-(trifluoromethyl)acetophenone: Similar structure but with a ketone group instead of a carboxylic acid.
2,4-Bis(trifluoromethyl)phenylacetic acid: Similar structure but with an additional trifluoromethyl group.
Uniqueness
2-Bromo-4-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate in organic synthesis, allowing for diverse chemical transformations.
Properties
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPDTMYQJUIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380926 |
Source
|
Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-15-0 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518070-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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